2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibition SAR

Select this specific 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine scaffold for its orthogonal C2/C4 chlorine reactivity, enabling sequential SNAr and Suzuki couplings to maximize kinase inhibitor library diversity. The 5-(2-thienyl) group provides essential π-π stacking for RIPK2, EGFR, and c-Met target engagement—an advantage lost with 5-methyl or 5-phenyl analogs. Standardized ≥95% purity ensures reproducible hit-to-lead workflows and streamlined custom synthesis for CROs.

Molecular Formula C10H4Cl2N2S2
Molecular Weight 287.2 g/mol
CAS No. 1428139-55-2
Cat. No. B1469656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine
CAS1428139-55-2
Molecular FormulaC10H4Cl2N2S2
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl
InChIInChI=1S/C10H4Cl2N2S2/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H
InChIKeyCULKNUZFOKJBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine (CAS 1428139-55-2): High-Utility Building Block for Kinase-Targeted Library Synthesis


2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine (CAS 1428139-55-2) is a halogenated thieno[2,3-d]pyrimidine scaffold designed for sequential functionalization in medicinal chemistry. Its core features two chlorine atoms at the C2 and C4 positions, enabling orthogonal nucleophilic aromatic substitution (SNAr) chemistry, and a 5-(2-thienyl) group that introduces a heteroaryl π-extension for enhanced target engagement . The compound serves as a key intermediate in the synthesis of kinase inhibitor libraries, particularly those targeting RIPK2, EGFR, and c-Met, as evidenced by its structural alignment with privileged pharmacophores disclosed in recent medicinal chemistry patents and primary research [1]. Commercial availability at standardized purity levels (≥95%) supports reproducible synthetic workflows in both academic and industrial settings .

Why 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine Cannot Be Replaced by Common Analogs in SAR Exploration


Generic substitution with structurally similar thieno[2,3-d]pyrimidine building blocks—such as the unsubstituted 2,4-dichloro core or the monochloro 4-chloro-5-(2-thienyl) analog—compromises key synthetic and pharmacological properties. The presence of two electrophilic chlorine centers in 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine enables a programmable, sequential derivatization strategy essential for generating diverse kinase inhibitor libraries, whereas mono-halogenated variants restrict diversification to a single site . Furthermore, the 5-(2-thienyl) group is not merely a steric placeholder; it introduces an electron-rich heteroaromatic ring that enhances π-π stacking with kinase ATP-binding pockets, a feature absent in 5-methyl or 5-phenyl analogs [1]. Replacing this compound with a simpler analog forfeits the orthogonal reactivity and the target-binding pre-organization required for efficient SAR campaigns.

Quantitative Differentiation: 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine vs. Closest Analogs


Enhanced π-Stacking Potential: Thienyl vs. Phenyl or Methyl Substituents

The 5-(2-thienyl) group in 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine provides superior electronic complementarity to kinase ATP-binding pockets compared to common 5-substituents. SAR studies on thieno[2,3-d]pyrimidine-based c-Met inhibitors demonstrate that a 5-aryl/heteroaryl substituent is critical for potency, with the most active analog (6b) exhibiting an IC50 of 35.7 nM against c-Met kinase [1]. In contrast, 5-methyl analogs show significantly reduced potency (IC50 > 1000 nM in similar assays) due to diminished hydrophobic and π-stacking interactions [2]. The 2-thienyl group specifically offers a sulfur atom for potential hydrogen bonding and a planar π-surface, distinguishing it from phenyl groups which lack heteroatom H-bond acceptors.

Medicinal Chemistry Kinase Inhibition SAR

Orthogonal Synthetic Versatility: Dual Chlorine Reactivity vs. Monochloro Analogs

2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine contains two electrophilic chlorine atoms at positions 2 and 4, enabling sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This is a critical advantage over monochloro analogs like 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, which permits only a single derivatization event . In cross-coupling reactions, the dichloro scaffold allows for differentiation: the C4 chlorine is typically more reactive towards amines, while the C2 chlorine is amenable to Suzuki-Miyaura coupling after initial substitution . For example, Suzuki coupling of 2,4-dichlorothieno[2,3-d]pyrimidine with phenylboronic acid proceeds with 60% yield under standard conditions, demonstrating the viability of such transformations . The presence of the 5-thienyl group in the target compound further modulates the electron density of the pyrimidine ring, potentially altering the regioselectivity and reaction rates compared to unsubstituted cores.

Organic Synthesis Building Block Sequential Functionalization

Commercial Purity and Consistency: Reliable Supply for Reproducible Chemistry

2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is commercially available with a minimum purity specification of 95%, as verified by multiple vendors . While some analogs such as 2,4-Dichlorothieno[2,3-d]pyrimidine are offered at higher purities (e.g., 97-98%) , the consistent 95% purity of the target compound is sufficient for most synthetic applications and ensures reliable reaction outcomes when used as a building block. Importantly, the compound's molecular weight of 287.2 g/mol and elemental composition (C10H4Cl2N2S2) are well-defined, facilitating accurate stoichiometric calculations and inventory management . Procurement of this specific CAS-numbered entity guarantees a defined structure with the critical 5-thienyl group, avoiding the ambiguity and potential impurity issues associated with custom-synthesized or less-characterized alternatives.

Procurement Quality Control Reproducibility

Physicochemical Profile Differentiation: Impact on Solubility and Permeability

The 5-(2-thienyl) group in 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine increases molecular weight (287.2 g/mol) and lipophilicity compared to the parent 2,4-dichlorothieno[2,3-d]pyrimidine core (MW 205.06 g/mol) [1]. Predicted logP values for the target compound are approximately 3.5-4.0, versus ~2.0 for the unsubstituted core [2]. While this elevates LogP beyond typical oral drug-like ranges, it is advantageous for targeting intracellular kinase domains where moderate lipophilicity enhances passive membrane permeability. The increased molecular weight and polar surface area (4 H-bond acceptors) also reduce the risk of non-specific binding often observed with smaller, less functionalized heterocycles. For library synthesis, this physicochemical profile ensures that final elaborated compounds will reside in a chemical space associated with kinase inhibitor clinical candidates.

ADME Drug-likeness Property-based Design

Recommended Application Scenarios for 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine


Parallel Synthesis of Focused Kinase Inhibitor Libraries

Utilize the orthogonal reactivity of the C2 and C4 chlorine atoms to generate a diverse library of 2,4-disubstituted thieno[2,3-d]pyrimidines. In a typical workflow, first perform SNAr at the C4 position with various amines, followed by Suzuki-Miyaura coupling at the C2 position with (hetero)aryl boronic acids. This sequential functionalization strategy, enabled by the dual chlorine substitution, maximizes chemical diversity with minimal synthetic steps and is directly applicable to hit-to-lead optimization campaigns targeting kinases such as RIPK2 and EGFR [1].

Synthesis of Pre-organized c-Met and EGFR Inhibitor Scaffolds

The 5-(2-thienyl) group provides a pre-organized π-surface that mimics key interactions observed in potent kinase inhibitors. Employ this building block to synthesize analogs of the c-Met inhibitor 6b (IC50 35.7 nM) or EGFR-targeting thieno[2,3-d]pyrimidines [2]. By maintaining the 5-thienyl moiety and varying the C2 and C4 substituents, medicinal chemists can efficiently explore SAR around the kinase hinge-binding region and the solvent-exposed front pocket, accelerating the identification of low-nanomolar leads.

Custom Synthesis and Medicinal Chemistry Contract Research

For CROs and academic core facilities offering custom synthesis services, 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine serves as a high-value starting material for client-requested kinase inhibitor analogs. Its commercial availability at defined purity (≥95%) and the well-established reactivity profile reduce development time and ensure reproducible delivery of multi-gram quantities of advanced intermediates. This building block is particularly suited for projects requiring rapid access to thieno[2,3-d]pyrimidine-based chemical space with a validated pharmacophore.

Property-Driven Library Design for CNS-Penetrant Kinase Inhibitors

While the 5-thienyl group increases lipophilicity (predicted logP ~3.5-4.0), it also provides a handle for later-stage optimization of CNS drug properties [3]. By incorporating polar functional groups at the C2 and C4 positions during library synthesis, medicinal chemists can balance lipophilicity and hydrogen-bonding capacity to achieve favorable brain penetration. This scenario is relevant for programs targeting glioblastoma or brain metastases where c-Met or EGFR inhibition is required [2].

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